Dolutegravir sodium monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

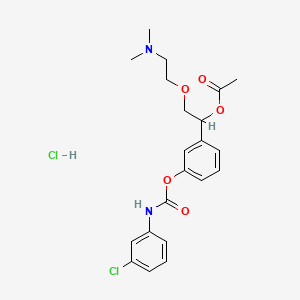

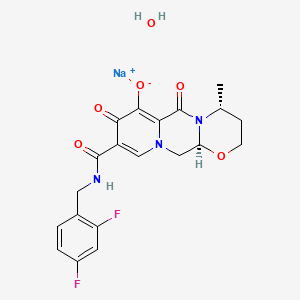

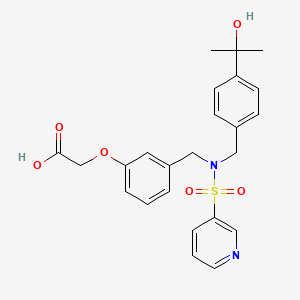

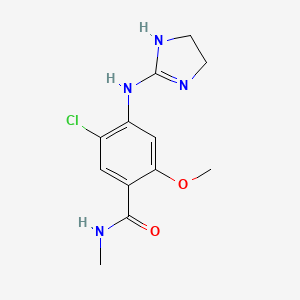

Dolutegravir sodium monohydrate is an antiretroviral medication used in the treatment of HIV-1 infections. It is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle . This compound is known for its excellent tolerability and minimal toxicity, making it a preferred choice in combination therapies for HIV treatment .

Méthodes De Préparation

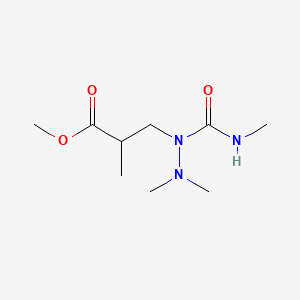

Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir sodium monohydrate involves multiple steps, starting from commercially available methyl 4-methoxy-3-oxobutanote. The process includes the formation of key intermediates through one-pot synthesis, which helps in controlling the formation of impurities . High-speed homogenization and probe sonication techniques are also employed to enhance the solubility and bioavailability of the compound .

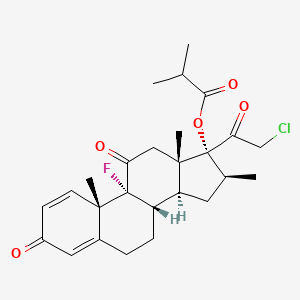

Industrial Production Methods: Industrial production of this compound focuses on cost-effective and eco-friendly methods. The use of inexpensive reagents and fewer synthetic steps are key features of the industrial synthesis process . Continuous flow chemistry has also been explored to reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions: Dolutegravir sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability .

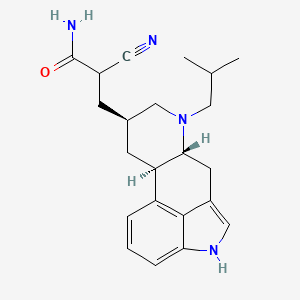

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 2,4-difluorobenzylamine, methyl 4-methoxy-3-oxobutanote, and various coupling agents . Reaction conditions often involve controlled temperatures and the use of solvents like methanol and isopropanol to improve purity and yield .

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final active pharmaceutical ingredient, this compound .

Applications De Recherche Scientifique

Dolutegravir sodium monohydrate has a wide range of scientific research applications. In medicine, it is primarily used in the treatment of HIV-1 infections. It has shown significant efficacy in both treatment-naive and treatment-experienced patients . In chemistry, the compound is studied for its unique integrase inhibition mechanism, which provides insights into the development of other antiviral agents . In biology, research focuses on understanding its interaction with viral DNA and the host cell genome . Industrial applications include the development of nanosuspensions to improve drug solubility and bioavailability .

Mécanisme D'action

Dolutegravir sodium monohydrate exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme and blocks the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus and reduces viral load in the patient . The compound targets the integrase enzyme specifically, which minimizes its impact on human host cells and reduces the risk of side effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to dolutegravir sodium monohydrate include other integrase strand transfer inhibitors such as raltegravir, elvitegravir, and bictegravir . These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.

Uniqueness: This compound is unique due to its high barrier to resistance and excellent tolerability . Unlike first-generation integrase inhibitors, it retains efficacy against viral strains resistant to other integrase inhibitors . Its favorable pharmacokinetic profile allows for once-daily dosing without the need for pharmacologic boosting, making it a convenient option for patients .

Propriétés

Numéro CAS |

1229006-39-6 |

|---|---|

Formule moléculaire |

C20H20F2N3NaO6 |

Poids moléculaire |

459.4 g/mol |

Nom IUPAC |

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate;hydrate |

InChI |

InChI=1S/C20H19F2N3O5.Na.H2O/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);;1H2/q;+1;/p-1/t10-,15+;;/m1../s1 |

Clé InChI |

UDYLZWGOPQBQQT-ZSYJTXGQSA-M |

SMILES isomérique |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |

SMILES canonique |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)

![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)